molecular formula C25H26N4O4 B13658655 methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate

Cat. No.: B13658655
M. Wt: 446.5 g/mol
InChI Key: PFGVNLZDWRZPJW-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative with a complex stereospecific structure. It is recognized as the benzoic acid salt of Otamixaban, a potent and selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade . The molecule features:

  • A pyridinium oxide moiety at position 3, enhancing solubility in aqueous environments due to its polar nature.
  • Stereochemical specificity at the (2R,3R) positions, critical for binding to Factor Xa’s active site .

Its crystalline or partially crystalline benzoate salt form improves stability and bioavailability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVNLZDWRZPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870196
Record name Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[4-(1-oxo-1lambda~5~-pyridin-4-yl)benzamido]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate, also known as a selective inhibitor of coagulation factor Xa, has been the subject of various studies focusing on its pharmacological properties and biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H26N4O4
  • CAS Number : 409081-12-5
  • Molecular Weight : 442.50 g/mol

Structure

The structural formula can be represented as follows:

methyl 2R 3R 2 3 carbamimidoylphenyl methyl 3 4 1 oxidopyridin 1 ium 4 yl benzoyl amino butanoate\text{methyl 2R 3R 2 3 carbamimidoylphenyl methyl 3 4 1 oxidopyridin 1 ium 4 yl benzoyl amino butanoate}

This compound acts primarily as an anticoagulant by selectively inhibiting factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clotting.

Pharmacological Targets

Recent studies have identified several pharmacological targets for this compound:

  • Coagulation Factor Xa : Direct inhibition leading to anticoagulant effects.
  • TMPRSS2 : Potential antiviral activity by inhibiting this serine protease involved in viral entry mechanisms, particularly for respiratory viruses such as SARS-CoV-2 .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

  • Anticoagulation Studies : Clinical trials have demonstrated that this compound significantly reduces thrombus formation in animal models, indicating its potential for treating thromboembolic disorders .
  • Antiviral Activity : In vitro studies suggest that methyl (2R,3R)-2-[...]-butanoate exhibits inhibitory effects against TMPRSS2, which could be beneficial in managing viral infections .
  • Toxicology Assessments : Safety profiles established through preclinical studies show manageable side effects at therapeutic doses, making it a candidate for further clinical trials .

Efficacy Data Table

Study TypeFindingsReference
AnticoagulationSignificant reduction in thrombus formation
Antiviral ActivityInhibition of TMPRSS2 activity
ToxicologyManageable side effects at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ester Backbones

a) Methyl (2R,3R)-3-(((Benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate ()
  • Empirical Formula: C25H23BrFNO4
  • Molecular Weight : 500.35 g/mol
  • Key Features: Bromobenzyl and fluoro substituents introduce steric bulk and electronegativity. Crystallizes in a monoclinic system (P2(1) space group) with a density of 1.435 g/cm³ .
  • Comparison :
    • The bromobenzyl group may reduce solubility compared to the target compound’s carbamimidoylphenyl group.
    • Fluorination at position 2 could alter metabolic stability but lacks the pyridinium oxide’s solubilizing effects .
b) Methyl (2R,3S)-3-hydroxy-2-methylbutanoate ()
  • Empirical Formula : C6H12O3
  • Molecular Weight : 132.16 g/mol
  • Key Features: Hydroxy and methyl groups at positions 2 and 3, with (2R,3S) stereochemistry. Synthesized via oxazolidinone intermediates .
  • Comparison :
    • Simpler structure lacks aromatic and charged groups, limiting therapeutic applications.
    • Predominantly used as a synthetic intermediate rather than a bioactive molecule .
c) Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate ()
  • Empirical Formula : C16H24N2O5
  • Molecular Weight : 324.37 g/mol
  • Key Features: Boc-protected amino group and aminophenoxy substituent. Demonstrates the role of orthogonal protecting groups in peptide synthesis .
  • Comparison :
    • The Boc group enhances stability during synthesis but requires deprotection for bioactivity.
    • Lacks the pyridinium oxide and carbamimidoyl groups critical for Factor Xa inhibition .

Pharmacologically Active Analogues

a) 4-[[(2R)-1-(1-Benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid ()
  • Key Features :
    • Azetidine and benzothiophene moieties contribute to conformational rigidity.
    • Chlorophenyl group enhances lipophilicity .
  • Comparison :
    • The carboxylic acid terminus may improve binding to serine proteases but reduces oral bioavailability compared to ester derivatives.
    • Targets different enzymes (e.g., thrombin) due to structural dissimilarities .
b) Methyl (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate ()
  • Empirical Formula : C15H14BrFN2O3
  • Molecular Weight : 369.19 g/mol
  • (R)-stereochemistry at the chiral center .

Key Research Findings and Functional Insights

  • Factor Xa Inhibition : The target compound’s (2R,3R) stereochemistry and carbamimidoylpyridinium oxide structure are critical for selective Factor Xa binding, as evidenced by its development as Otamixaban’s salt .
  • Solubility and Bioavailability : The pyridinium oxide moiety enhances water solubility, a significant advantage over analogues like the bromobenzyl derivative () .
  • Metabolic Stability : Methyl esters (e.g., ) are prone to hydrolysis, but the target compound’s crystalline salt form mitigates this issue .

Preparation Methods

Key Synthetic Steps

Based on patent literature and chemical databases, the preparation involves:

  • Synthesis of the Amidino-Substituted Phenyl Intermediate:
    Starting from a suitable halogenated aromatic precursor, the amidine group (carbamimidoyl) is introduced via nucleophilic substitution or amidination reactions.

  • Formation of the Benzoyl Amino Butanoate Core:
    The 3-amino butanoate backbone is prepared with controlled stereochemistry (2R,3R) by chiral synthesis or resolution methods. The amino group is then acylated with 4-(1-oxidopyridin-1-ium-4-yl)benzoyl chloride or an equivalent activated benzoyl derivative.

  • Coupling Reaction:
    The amidino-substituted phenyl methyl fragment is coupled to the benzoyl amino butanoate via amide bond formation, often using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.

  • Esterification:
    The carboxylic acid group on the butanoate moiety is methylated, commonly using diazomethane or methyl iodide under basic conditions to produce the methyl ester.

  • Purification:
    The final compound is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical use.

Reagents and Conditions

  • Coupling agents: Carbodiimides (EDC, DCC) or HATU for amide bond formation.
  • Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile for coupling; methanol or ethanol for esterification steps.
  • Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50°C) to preserve stereochemistry.
  • Catalysts: Acid or base catalysts may be used for esterification and amidination steps.
  • Protecting groups: If necessary, functional groups may be protected during intermediate steps to prevent side reactions.

Stereochemical Control

The stereochemistry at positions 2R and 3R on the butanoate backbone is critical for biological activity. This is controlled by:

  • Using chiral starting materials or chiral catalysts in the synthesis of the amino butanoate intermediate.
  • Employing stereospecific coupling conditions that avoid racemization.

Example Synthetic Scheme (Simplified)

Step Reaction Type Key Reagents/Conditions Outcome
1 Amidination Amidine reagent, base, solvent Formation of 3-carbamimidoylphenyl methyl intermediate
2 Acylation 4-(1-oxidopyridin-1-ium-4-yl)benzoyl chloride, base Formation of benzoyl amino butanoate intermediate
3 Amide coupling EDC/HOBt or DCC, DMF Coupling of amidine intermediate with benzoyl amino butanoate
4 Esterification Diazomethane or methyl iodide, base Formation of methyl ester final product
5 Purification Crystallization or chromatography Pure this compound

Data Tables Summarizing Preparation Details

Parameter Details
Molecular Weight 446.53 g/mol
Key Functional Groups Amidino (carbamimidoyl), benzoyl, oxidopyridinium, methyl ester
Stereochemistry 2R,3R configuration on butanoate backbone
Solvents Used DMF, DMSO, methanol, ethanol
Coupling Reagents EDC, DCC, HATU
Esterification Agents Diazomethane, methyl iodide
Purification Methods Crystallization, column chromatography
Storage Conditions -20°C

Q & A

Q. What are the recommended methodologies for synthesizing methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate, and how can stereochemical integrity be maintained?

Methodological Answer:

  • Step 1: Start with chiral building blocks (e.g., (2R,3R)-configured amino acids or esters) to ensure stereochemical fidelity. For example, use (R)-methyl 3-hydroxybutanoate derivatives as a backbone, analogous to the synthesis of related esters in .
  • Step 2: Employ coupling agents like HATU or DCC for amide bond formation between the benzoyl and carbamimidoylphenyl groups. Protect reactive sites (e.g., amidines) with Boc or Fmoc groups to prevent side reactions.
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using TLC and HPLC.
  • Step 4: Deprotect under mild acidic conditions (e.g., TFA for Boc groups) and characterize intermediates via 1H^1H-NMR and 13C^{13}C-NMR to verify retention of stereochemistry .

Q. What analytical techniques are critical for confirming the structural and stereochemical identity of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar compounds (e.g., CCDC 2108000 in ). Prepare crystals via slow evaporation in a solvent system like DCM/hexane.
  • NMR spectroscopy: Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted spectra to validate stereochemistry. For example, coupling constants (JJ-values) in NOESY or COSY experiments can confirm spatial arrangements of substituents .
  • Mass spectrometry (HRMS): Use ESI-TOF or MALDI-TOF to confirm molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Step 1: Cross-validate experimental NMR data with computational models (e.g., Gaussian or ORCA software) using solvent correction factors. Adjust computational parameters (e.g., basis sets like B3LYP/6-31G*) to match observed shifts.
  • Step 2: Investigate tautomeric or conformational equilibria (e.g., amidine protonation states) that may cause discrepancies. Use variable-temperature NMR to detect dynamic processes .
  • Step 3: Re-examine synthetic pathways for unintended epimerization or degradation. For example, monitor reaction mixtures via in-situ IR spectroscopy to detect intermediates .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Design 1: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Withdraw aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC to quantify degradation products.
  • Design 2: Use accelerated stability studies (e.g., 40°C/75% RH) and track changes via LC-MS. Identify degradation pathways (e.g., hydrolysis of the ester or pyridinium oxide groups) and compare with Arrhenius predictions .
  • Design 3: For solid-state stability, store samples in airtight containers under nitrogen and monitor crystallinity via PXRD to detect polymorphic transitions .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Approach 1: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from X-ray or DFT optimization) against target proteins (e.g., kinases or amidine-binding enzymes). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .
  • Approach 2: Use QSAR models to correlate substituent effects (e.g., pyridinium oxide polarity) with bioactivity. Train models on datasets from PubChem or ChEMBL, ensuring alignment with experimental IC50_{50} values .
  • Approach 3: Predict metabolic pathways using software like MetaSite to identify potential sites of oxidative or hydrolytic cleavage .

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